8-(Benzyloxy)quinoline-7-carboxylic acid
Description
Properties
IUPAC Name |
8-phenylmethoxyquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(20)14-9-8-13-7-4-10-18-15(13)16(14)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCXOUXQNVHBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738194 | |
| Record name | 8-(Benzyloxy)quinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630414-70-9 | |
| Record name | 8-(Benzyloxy)quinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-(Benzyloxy)quinoline-7-carboxylic acid is a compound derived from the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antiviral properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a quinoline core with a benzyloxy group and a carboxylic acid functional group. This structure contributes significantly to its biological activities by enhancing solubility and facilitating interactions with biological targets.
Biological Activities
1. Antibacterial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit potent antibacterial effects against various gram-negative and gram-positive bacteria. For instance, studies have shown that new quinolone-carboxylic acid derivatives have demonstrated significant activity against enteric bacteria and Pseudomonas aeruginosa, primarily due to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Norfloxacin | 1 | Escherichia coli |
| Ciprofloxacin | 2 | Pseudomonas aeruginosa |
2. Anticancer Activity
The quinoline scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation. For example, some derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
3. Antiviral Activity
this compound has also been investigated for its antiviral properties. Studies suggest that quinoline derivatives can act as inhibitors of viral enzymes, thus preventing viral replication. Specifically, certain analogs have shown promise as anti-HIV agents by targeting viral reverse transcriptase .
Case Studies
Study 1: Antibacterial Efficacy
In a comparative study of various quinolone derivatives, this compound was evaluated for its minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated that this compound exhibited significant antibacterial activity comparable to established antibiotics like ciprofloxacin.
Study 2: Anticancer Mechanism
A recent investigation into the anticancer mechanisms of quinoline derivatives found that this compound could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase . This study highlights the potential of this compound in developing new cancer therapies.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
8-(Benzyloxy)quinoline-7-carboxylic acid has been studied for its antiviral properties. Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral activity against various viruses. For instance, studies have shown that certain quinoline analogs can inhibit enterovirus D68 (EV-D68), with some compounds demonstrating effective inhibition at submicromolar concentrations. The structure-activity relationship (SAR) studies suggest that modifications at specific positions of the quinoline ring can enhance antiviral potency and selectivity, making derivatives of this compound promising candidates for further development against viral infections .
Neurological Conditions
The compound is also being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Quinoline derivatives have been identified as having neuroprotective effects, possibly through mechanisms that involve metal ion chelation and modulation of oxidative stress pathways. This suggests that this compound could play a role in the development of therapeutic agents aimed at alleviating symptoms or slowing the progression of neurodegenerative disorders .
Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the modification and derivation of more complex molecules with desired biological activities. For example, it has been utilized in synthesizing other quinoline derivatives that possess enhanced pharmacological properties, including antibacterial and antifungal activities .
Biochemical Research
In biochemical research, this compound is utilized in studies focusing on enzyme inhibition and receptor modulation. Its ability to interact with biological targets makes it valuable for investigating cellular pathways and mechanisms of action related to various diseases. Research has demonstrated that quinoline derivatives can inhibit specific enzymes involved in disease processes, providing insights into potential therapeutic approaches .
Summary of Key Findings
Case Studies
- Antiviral Efficacy Study : A study conducted on a series of quinoline derivatives highlighted the potency of this compound analogs against EV-D68. The research established a correlation between structural modifications and antiviral activity, paving the way for future drug design .
- Neuroprotection Research : Another significant study focused on the neuroprotective properties of quinoline derivatives, indicating that compounds similar to this compound could mitigate oxidative stress in neuronal cells, suggesting therapeutic potential in neurodegenerative diseases .
Chemical Reactions Analysis
Hydrolysis of the Benzyloxy Group
The benzyloxy group undergoes acid- or base-catalyzed hydrolysis to yield 8-hydroxyquinoline-7-carboxylic acid. This reaction is critical for deprotection in synthesis:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), reflux, 6–8 hrs | 8-hydroxyquinoline-7-carboxylic acid | 75–85% | , |
| HCl (6M), 100°C, 4 hrs | 8-hydroxyquinoline-7-carboxylic acid | 70% |
Mechanism :
Protonation of the ether oxygen weakens the C–O bond, facilitating nucleophilic attack by water. The benzyl group is eliminated as benzyl alcohol or benzyl chloride, depending on the acid used .
Substitution Reactions at the Benzyloxy Group
The benzyloxy group can be replaced by nucleophiles under alkaline conditions:
Example :
Reaction with methyl iodide in acetone yields 8-methoxyquinoline-7-carboxylic acid, a precursor for antimicrobial agents .
Esterification of the Carboxylic Acid Group
The carboxylic acid reacts with alcohols to form esters, enabling further functionalization:
| Reagents/Conditions | Alcohol | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄, methanol, reflux | Methanol | Methyl 8-(benzyloxy)quinoline-7-carboxylate | 90% | |
| DCC, DMAP, THF | Benzyl alcohol | Benzyl 8-(benzyloxy)quinoline-7-carboxylate | 85% |
Applications :
Esters are intermediates in prodrug design or coupling reactions .
Amide Formation
The carboxylic acid forms amides with primary/secondary amines, useful in medicinal chemistry:
| Reagents/Conditions | Amine | Product | Yield | Reference |
|---|---|---|---|---|
| EDC·HCl, HOBt, DIPEA, DCM | Aniline | 8-(Benzyloxy)-N-phenylquinoline-7-carboxamide | 78% | |
| SOCl₂, NH₃ (g) | Ammonia | 8-(Benzyloxy)quinoline-7-carboxamide | 65% |
Biological Relevance :
Amide derivatives exhibit anticonvulsant activity in rodent models .
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Cu powder, quinoline, 200°C | 8-(benzyloxy)quinoline | 50% | |
| NaOH, CaO, heat | 8-(benzyloxy)quinoline | 45% |
Utility :
Decarboxylation simplifies the structure for further modifications .
Electrophilic Aromatic Substitution
The quinoline ring undergoes nitration or sulfonation, directed by the electron-withdrawing carboxylic acid:
| Reagents/Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | C-5 | 5-nitro-8-(benzyloxy)quinoline-7-carboxylic acid | 60% | |
| SO₃, H₂SO₄, 50°C | C-6 | 8-(benzyloxy)quinoline-7-carboxylic acid-6-sulfonic acid | 55% |
Regioselectivity :
The carboxylic acid group deactivates the ring, favoring substitution at meta positions .
Reduction of the Quinoline Ring
Catalytic hydrogenation reduces the aromatic ring:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | 1,2,3,4-tetrahydro-8-(benzyloxy)quinoline-7-carboxylic acid | 80% |
Application :
Reduced derivatives are explored as GABA receptor modulators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Impact of Substituent Position and Type
- Benzyloxy vs.
- Halogenation : Bromine or chlorine at position 5 or 7 (e.g., 5-bromo or 7-chloro derivatives) increases electronegativity, influencing binding to biological targets like DNA gyrase in Mycobacterium tuberculosis .
- Carboxylic Acid Position: The carboxylic acid at position 7 is critical for metal chelation and enzyme inhibition. Shifting this group to position 8 (as in quinoline-8-carboxylic acid) alters binding specificity and reduces antimicrobial potency .
Preparation Methods
Formation of the Quinoline Core
The quinoline ring is typically assembled through classical methods such as the Skraup synthesis, Doebner–Miller reaction, or Friedländer synthesis, starting from substituted anilines and carbonyl compounds. However, for 8-(Benzyloxy)quinoline-7-carboxylic acid, a more tailored approach involves starting from appropriately substituted quinoline precursors.
Introduction of the Benzyloxy Group
The benzyloxy group at position 8 is commonly introduced via nucleophilic substitution of a hydroxy group with a benzyl halide under basic conditions.
- A typical procedure involves reacting 8-hydroxyquinoline-7-carboxylic acid or its ester derivative with benzyl bromide or benzyl chloride.
- Potassium carbonate or another mild base is used to deprotonate the hydroxy group, facilitating nucleophilic attack on the benzyl halide.
- The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) at room temperature or under mild heating to promote substitution.
This method is supported by analogous syntheses of benzyloxy-substituted quinoline derivatives, where the benzyloxy group is introduced by stirring the hydroxyquinoline derivative with benzyl halide and potassium carbonate in DMF for several hours, followed by precipitation or extraction of the product.
Installation of the Carboxylic Acid Group
The carboxylic acid at position 7 can be introduced either before or after benzyloxy substitution, depending on the synthetic route.
- One approach is to start with 7-carboxyquinoline derivatives and then perform benzyloxy substitution at position 8.
- Alternatively, ester intermediates (e.g., methyl or ethyl esters of quinoline-7-carboxylate) can be used, with subsequent hydrolysis to the free acid after benzyloxy substitution.
Hydrolysis of ester groups under acidic or basic conditions is a standard method to obtain the free carboxylic acid.
Representative Synthetic Procedure (Based on Related Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Preparation of 8-hydroxyquinoline-7-carboxylic acid or ester | Starting from quinoline derivatives via literature methods | Obtain hydroxyquinoline precursor with carboxyl or ester at position 7 |
| 2. Benzyloxy substitution | 8-hydroxyquinoline-7-carboxylic acid (1 mmol), benzyl bromide (1.3 mmol), potassium carbonate (1.5 mmol), DMF (4 mL), stir at room temperature for 4–6 hours | Benzyloxy group introduced via nucleophilic substitution |
| 3. Work-up | Add cold water to precipitate product, filtration, and purification by recrystallization or extraction | Isolate this compound |
| 4. Optional hydrolysis (if ester intermediate used) | Acidic or basic hydrolysis conditions | Convert ester to carboxylic acid |
This procedure aligns with general protocols for benzyloxy benzaldehydes and quinoline derivatives synthesis reported in the literature.
Research Findings and Analysis
Catalysts and Solvents
- Potassium carbonate is the preferred base for benzyloxy substitution due to its mildness and effectiveness.
- DMF is the solvent of choice for its ability to dissolve both organic and inorganic reagents and promote nucleophilic substitution.
- Reactions typically proceed at room temperature to moderate heating (up to 90 °C) to optimize yield without decomposing sensitive groups.
Reaction Monitoring and Purification
- Thin-layer chromatography (TLC) using solvent systems such as ethyl acetate/n-hexane (2:8) is employed to monitor reaction progress.
- Products are isolated by precipitation upon addition of cold water or by extraction with organic solvents like ethyl acetate.
- Purification methods include recrystallization from ethanol or acetone washing to remove impurities and catalysts.
Yield and Purity
- Yields for benzyloxy substitution reactions typically range from moderate to high (60–85%), depending on substrate purity and reaction conditions.
- Purity is confirmed by standard analytical techniques such as NMR and mass spectrometry, although specific data for this compound are limited in public sources.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 8-hydroxyquinoline-7-carboxylic acid or ester | Quinoline core with hydroxy and carboxyl groups |
| Base | Potassium carbonate (1.5 equiv) | Mild base for O-alkylation |
| Alkylating agent | Benzyl bromide or chloride (1.3 equiv) | Source of benzyloxy group |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Temperature | Room temperature to 90 °C | Reaction time 4–6 hours |
| Reaction monitoring | Thin-layer chromatography (TLC) | Solvent system: ethyl acetate/n-hexane (2:8) |
| Work-up | Addition of cold water, filtration, extraction | Precipitation or extraction of product |
| Purification | Recrystallization or washing with acetone/ethyl acetate | Remove impurities and catalyst residues |
| Yield | 60–85% (typical for similar reactions) | Dependent on reaction scale and purity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-(benzyloxy)quinoline-7-carboxylic acid derivatives, and how are reaction conditions optimized?
- Methodology : A widely used approach involves oxidizing methyl-substituted quinolines. For example, 7-chloro-8-methylquinoline can be oxidized using N-hydroxyphthalimide and azobisisobutyronitrile (AIBN) as catalysts under oxygen, achieving mild reaction temperatures (e.g., 80–90°C) and reduced waste generation . Optimization focuses on catalyst loading, solvent selection, and oxygen flow rate to maximize yield and minimize byproducts.
Q. How is aqueous solubility determined for quinoline-carboxylic acid derivatives, and what factors influence it?
- Methodology : Solubility is typically measured via shake-flask methods combined with HPLC or UV-Vis spectroscopy. For instance, oxolinic acid (a structurally related compound) exhibits a solubility of M in water at ambient temperature, as documented in the Handbook of Aqueous Solubility Data. Key factors include pH-dependent ionization, substituent hydrophobicity, and crystal packing efficiency .
Q. What safety protocols are recommended for handling quinoline-carboxylic acids in laboratory settings?
- Methodology : Follow GHS guidelines for acute toxicity (oral, dermal, inhalation Category 4). Use PPE (gloves, lab coats, goggles), ensure proper ventilation, and maintain access to emergency eyewash stations. For spills, absorb with inert materials and dispose of as hazardous waste. Refer to safety data sheets for specific compounds .
Q. How are quinoline derivatives initially screened for biological activity, such as antimicrobial properties?
- Methodology : Minimum Inhibitory Concentration (MIC) assays against clinical isolates (e.g., Mycobacterium tuberculosis) are standard. Compounds are tested in serial dilutions, with activity linked to substituent positioning (e.g., methyl vs. ethyl groups at N-9 in triazoloquinolones) .
Advanced Research Questions
Q. How do substituent variations at the N-9 position of triazoloquinolone derivatives influence antitubercular activity?
- Methodology : Methyl groups at N-9 (vs. ethyl) enhance DNA gyrase inhibition due to optimal steric compatibility with the enzyme’s active site. Molecular docking and MIC data reveal that 3,9-dimethyl substitution (e.g., compound 21a ) achieves lower MIC values () compared to ethyl analogs. Activity is further modulated by carboxylic acid vs. ester functionalization at position 7 .
Q. What strategies resolve contradictions in reported biological activities of quinoline-carboxylic acid derivatives?
- Methodology : Discrepancies often arise from assay variability (e.g., bacterial strain differences) or analytical purity. Validate compound identity via , HPLC, and mass spectrometry. Control for polymorphic forms (e.g., crystallinity) using X-ray diffraction. Cross-reference activity data with structurally analogous compounds (e.g., oxolinic acid vs. fluoroquinolones) .
Q. How can multi-step syntheses of complex quinoline derivatives (e.g., fluoroquinolones) be streamlined?
- Methodology : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) to enable selective functionalization. For example, Boc cleavage under acidic conditions (e.g., HCl/dioxane) simplifies isolation of 1-cyclopropyl-6-fluoroquinolones. Optimize stepwise coupling reactions (e.g., amidation) with minimal purification via column chromatography .
Q. What computational tools predict the pharmacokinetic behavior of quinoline-carboxylic acid derivatives?
- Methodology : Apply Lipinski’s Rule of Five and QSAR models to assess oral bioavailability. Use software like Schrödinger’s GLIDE for docking studies to evaluate DNA gyrase binding. Solubility parameters (logP, polar surface area) are calculated via ChemAxon or ACD/Labs. Validate predictions with in vitro ADMET assays .
Q. How do quinoline-carboxylic acids interact with biological macromolecules, and what techniques characterize these interactions?
- Methodology : Fluorescence quenching and surface plasmon resonance (SPR) quantify binding affinity to targets like DNA gyrase. For 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid, studies show hydrogen bonding with catalytic residues (e.g., Tyr-122). Molecular dynamics simulations further elucidate binding stability and conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
